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molecular formula C4H7NO B073545 2-Methyl-2-oxazoline CAS No. 1120-64-5

2-Methyl-2-oxazoline

Cat. No. B073545
M. Wt: 85.1 g/mol
InChI Key: GUXJXWKCUUWCLX-UHFFFAOYSA-N
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Patent
US04024184

Procedure details

A 127.6 g portion (1.5 moles) of 2-methyl-2-oxazoline is mixed with 192.0 g (6.0 moles) absolute methanol and 11.4 g (0.3 mole) lithium methoxide in a one-liter stainless steel Parr reactor equipped with a turbine stirrer. The reactor is sealed and heated, with stirring, to between 160° C and 165° C and 220 psig. The reaction is continued under those conditions for a period of 23.5 hours. Samples are periodically taken from the reactor through a dip-pipe which is below the liquid level. Analysis of these samples by gas chromatography with an internal standard indicates that, at 60-75 percent oxazoline conversions, corresponding amide yields are very high (95-100 percent) based upon the amount of oxazoline converted. At higher oxazoline conversions, a significant by-product appears, which is identified as 2-methoxyethylamine. The concentration of this amine levels out, and at 96.4 percent methyl oxazoline conversion, an 82.3 percent yield of 2-methoxyethylacetamide and an 11 percent yield of 2-methoxyethylamine results. Thus, yields of amide and amine, based on a 96.4 percent oxazoline conversion, are 93.3 percent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.5 mol
Type
reactant
Reaction Step Four
Quantity
192 g
Type
reactant
Reaction Step Four
Name
lithium methoxide
Quantity
11.4 g
Type
reactant
Reaction Step Four
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:3][CH2:4][CH2:5][N:6]=1.CO.C[O-].[Li+].[O:12]1[CH2:16][CH2:15]N=[CH:13]1.[CH3:17][O:18][CH2:19][CH2:20][NH2:21]>>[CH3:1][C:2]1[O:3][CH2:4][CH2:5][N:6]=1.[CH3:13][O:12][CH2:16][CH2:15][CH2:1][C:2]([NH2:6])=[O:3].[CH3:17][O:18][CH2:19][CH2:20][NH2:21] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=NCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=NCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCN
Step Four
Name
Quantity
1.5 mol
Type
reactant
Smiles
CC=1OCCN1
Name
Quantity
192 g
Type
reactant
Smiles
CO
Name
lithium methoxide
Quantity
11.4 g
Type
reactant
Smiles
C[O-].[Li+]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=NCC1
Step Six
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring, to between 160° C and 165° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a turbine stirrer
CUSTOM
Type
CUSTOM
Details
The reactor is sealed
TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
yields

Outcomes

Product
Details
Reaction Time
23.5 h
Name
Type
product
Smiles
Name
Type
product
Smiles
CC=1OCCN1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96.4%
Name
Type
product
Smiles
COCCCC(=O)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82.3%
Name
Type
product
Smiles
COCCN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 11%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04024184

Procedure details

A 127.6 g portion (1.5 moles) of 2-methyl-2-oxazoline is mixed with 192.0 g (6.0 moles) absolute methanol and 11.4 g (0.3 mole) lithium methoxide in a one-liter stainless steel Parr reactor equipped with a turbine stirrer. The reactor is sealed and heated, with stirring, to between 160° C and 165° C and 220 psig. The reaction is continued under those conditions for a period of 23.5 hours. Samples are periodically taken from the reactor through a dip-pipe which is below the liquid level. Analysis of these samples by gas chromatography with an internal standard indicates that, at 60-75 percent oxazoline conversions, corresponding amide yields are very high (95-100 percent) based upon the amount of oxazoline converted. At higher oxazoline conversions, a significant by-product appears, which is identified as 2-methoxyethylamine. The concentration of this amine levels out, and at 96.4 percent methyl oxazoline conversion, an 82.3 percent yield of 2-methoxyethylacetamide and an 11 percent yield of 2-methoxyethylamine results. Thus, yields of amide and amine, based on a 96.4 percent oxazoline conversion, are 93.3 percent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.5 mol
Type
reactant
Reaction Step Four
Quantity
192 g
Type
reactant
Reaction Step Four
Name
lithium methoxide
Quantity
11.4 g
Type
reactant
Reaction Step Four
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:3][CH2:4][CH2:5][N:6]=1.CO.C[O-].[Li+].[O:12]1[CH2:16][CH2:15]N=[CH:13]1.[CH3:17][O:18][CH2:19][CH2:20][NH2:21]>>[CH3:1][C:2]1[O:3][CH2:4][CH2:5][N:6]=1.[CH3:13][O:12][CH2:16][CH2:15][CH2:1][C:2]([NH2:6])=[O:3].[CH3:17][O:18][CH2:19][CH2:20][NH2:21] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=NCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=NCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCN
Step Four
Name
Quantity
1.5 mol
Type
reactant
Smiles
CC=1OCCN1
Name
Quantity
192 g
Type
reactant
Smiles
CO
Name
lithium methoxide
Quantity
11.4 g
Type
reactant
Smiles
C[O-].[Li+]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=NCC1
Step Six
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring, to between 160° C and 165° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a turbine stirrer
CUSTOM
Type
CUSTOM
Details
The reactor is sealed
TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
yields

Outcomes

Product
Details
Reaction Time
23.5 h
Name
Type
product
Smiles
Name
Type
product
Smiles
CC=1OCCN1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96.4%
Name
Type
product
Smiles
COCCCC(=O)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82.3%
Name
Type
product
Smiles
COCCN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 11%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04024184

Procedure details

A 127.6 g portion (1.5 moles) of 2-methyl-2-oxazoline is mixed with 192.0 g (6.0 moles) absolute methanol and 11.4 g (0.3 mole) lithium methoxide in a one-liter stainless steel Parr reactor equipped with a turbine stirrer. The reactor is sealed and heated, with stirring, to between 160° C and 165° C and 220 psig. The reaction is continued under those conditions for a period of 23.5 hours. Samples are periodically taken from the reactor through a dip-pipe which is below the liquid level. Analysis of these samples by gas chromatography with an internal standard indicates that, at 60-75 percent oxazoline conversions, corresponding amide yields are very high (95-100 percent) based upon the amount of oxazoline converted. At higher oxazoline conversions, a significant by-product appears, which is identified as 2-methoxyethylamine. The concentration of this amine levels out, and at 96.4 percent methyl oxazoline conversion, an 82.3 percent yield of 2-methoxyethylacetamide and an 11 percent yield of 2-methoxyethylamine results. Thus, yields of amide and amine, based on a 96.4 percent oxazoline conversion, are 93.3 percent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.5 mol
Type
reactant
Reaction Step Four
Quantity
192 g
Type
reactant
Reaction Step Four
Name
lithium methoxide
Quantity
11.4 g
Type
reactant
Reaction Step Four
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:3][CH2:4][CH2:5][N:6]=1.CO.C[O-].[Li+].[O:12]1[CH2:16][CH2:15]N=[CH:13]1.[CH3:17][O:18][CH2:19][CH2:20][NH2:21]>>[CH3:1][C:2]1[O:3][CH2:4][CH2:5][N:6]=1.[CH3:13][O:12][CH2:16][CH2:15][CH2:1][C:2]([NH2:6])=[O:3].[CH3:17][O:18][CH2:19][CH2:20][NH2:21] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=NCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=NCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCN
Step Four
Name
Quantity
1.5 mol
Type
reactant
Smiles
CC=1OCCN1
Name
Quantity
192 g
Type
reactant
Smiles
CO
Name
lithium methoxide
Quantity
11.4 g
Type
reactant
Smiles
C[O-].[Li+]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=NCC1
Step Six
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring, to between 160° C and 165° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a turbine stirrer
CUSTOM
Type
CUSTOM
Details
The reactor is sealed
TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
yields

Outcomes

Product
Details
Reaction Time
23.5 h
Name
Type
product
Smiles
Name
Type
product
Smiles
CC=1OCCN1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96.4%
Name
Type
product
Smiles
COCCCC(=O)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82.3%
Name
Type
product
Smiles
COCCN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 11%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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